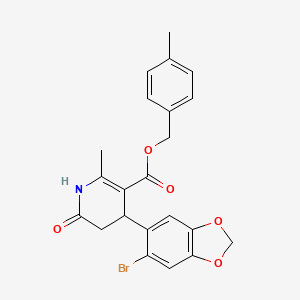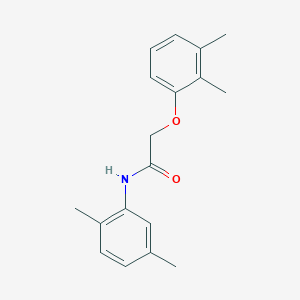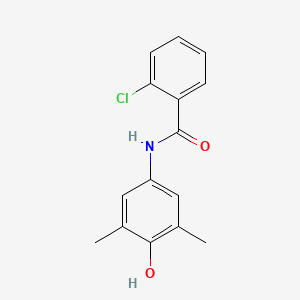
2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide, also known as Compound A, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide A is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound A induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway. Inflammation is reduced by inhibiting the NF-κB pathway. In metabolic research, this compound A increases insulin sensitivity by activating the AMPK pathway.
Biochemical and Physiological Effects:
This compound A has been found to have various biochemical and physiological effects. In cancer cells, this compound A induces apoptosis and inhibits cell proliferation. Inflammation is reduced by inhibiting the production of pro-inflammatory cytokines. In metabolic research, this compound A increases insulin sensitivity and reduces blood glucose levels.
Advantages and Limitations for Lab Experiments
One advantage of using 2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide A in lab experiments is its specificity. This compound A has been found to have a high level of specificity for its target enzymes and signaling pathways. This allows researchers to study the effects of inhibiting specific pathways without affecting other pathways. One limitation of using this compound A is its potential toxicity. While this compound A has been found to be relatively non-toxic in vitro, its toxicity in vivo is not fully understood.
Future Directions
There are several future directions for research on 2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide A. One area of research is the development of more specific inhibitors of the PI3K/Akt/mTOR pathway. Another area of research is the development of more potent anti-inflammatory agents. In metabolic research, future directions include the development of compounds that can increase insulin sensitivity without causing hypoglycemia. Overall, this compound A has the potential to be a valuable tool in various scientific research areas.
Synthesis Methods
2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide A is synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3,3,3-trifluoropropene with sodium hydride to produce a trifluoromethyl anion. This anion is then reacted with 1-methyl-2-phenoxyethanol to produce a trifluoromethyl ether. The final step involves the reaction of the trifluoromethyl ether with 2,2,3,3-tetrafluoroacetyl chloride to produce this compound A.
Scientific Research Applications
2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide A has been studied for its potential applications in various scientific research areas, including cancer research, inflammation research, and metabolic research. In cancer research, this compound A has been found to inhibit the growth of cancer cells by inducing apoptosis. Inflammation research has shown that this compound A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In metabolic research, this compound A has been found to increase insulin sensitivity and reduce blood glucose levels.
properties
IUPAC Name |
2,2,3,3-tetrafluoro-N-(1-phenoxypropan-2-yl)-3-(trifluoromethoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F7NO3/c1-8(7-23-9-5-3-2-4-6-9)21-10(22)11(14,15)12(16,17)24-13(18,19)20/h2-6,8H,7H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNQWTRVKMIQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(=O)C(C(OC(F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5600413.png)
![1-chloro-2-[(2-ethoxyphenoxy)methyl]benzene](/img/structure/B5600421.png)
![tert-butyl 3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5600434.png)
![1-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5600437.png)
![ethyl [(1-{[(2-methyl-4-oxo-3(4H)-quinazolinyl)imino]methyl}-2-naphthyl)oxy]acetate](/img/structure/B5600452.png)
![(2-{4-[4-cyclopropyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5600454.png)

![1-methyl-4-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5600469.png)
![N-(4-{[(2,4-difluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5600476.png)

![1-(2-ethoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5600479.png)
![2-(butylthio)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B5600485.png)
![(3aS*,10aS*)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5600488.png)
